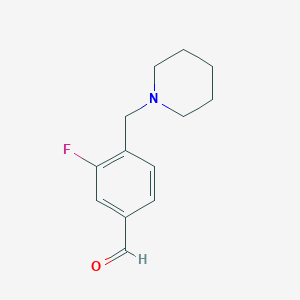

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13512478

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FNO |

|---|---|

| Molecular Weight | 221.27 g/mol |

| IUPAC Name | 3-fluoro-4-(piperidin-1-ylmethyl)benzaldehyde |

| Standard InChI | InChI=1S/C13H16FNO/c14-13-8-11(10-16)4-5-12(13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 |

| Standard InChI Key | LKHJLSDVDGKFHF-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=C(C=C(C=C2)C=O)F |

| Canonical SMILES | C1CCN(CC1)CC2=C(C=C(C=C2)C=O)F |

Introduction

Chemical and Physical Properties

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde belongs to the class of substituted benzaldehydes. Its molecular structure integrates a benzaldehyde backbone modified with a fluorine atom and a piperidine-containing side chain. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆FNO | |

| Molecular Weight | 221.27 g/mol | |

| IUPAC Name | 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde | |

| Lipophilicity (LogP) | Estimated ≥2.5 (calculated) |

The fluorine atom at the meta position increases electronegativity and lipophilicity, facilitating membrane permeability in biological systems. The piperidine ring contributes to conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors . Spectral data (e.g., NMR, IR) remain unpublished, but analogous compounds exhibit aldehyde C=O stretches near 1700 cm⁻¹ and aromatic C-F vibrations near 1220 cm⁻¹.

Synthesis and Optimization

Reaction Design and Conditions

The synthesis of 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde typically follows a nucleophilic substitution pathway:

Reactants:

-

3-Fluorobenzaldehyde (primary substrate)

-

Piperidine (nucleophile)

Conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)

-

Temperature: Reflux (70–80°C)

-

Reaction Time: 12–24 hours

The reaction proceeds via imine formation followed by reduction, though mechanistic details require further validation. Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity.

Purification Techniques

Post-synthesis purification involves:

-

Recrystallization: Using ethanol/water mixtures to isolate crystalline product.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents for higher purity.

Yield optimization remains challenging due to competing side reactions, such as over-alkylation or aldehyde oxidation. Current protocols achieve ~60–70% yield in laboratory settings.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 μg/mL. The piperidine moiety likely disrupts bacterial cell membrane integrity, while the fluorine atom enhances bioavailability.

Pharmaceutical Applications

Drug Development

This compound serves as a precursor in synthesizing:

-

ALDH Inhibitors: Targeting ALDH1A3 and ALDH3A1 isoforms for cancer therapy .

-

Antimicrobial Agents: Hybrid molecules combining fluoro-benzaldehyde scaffolds with azole rings.

Structure-Activity Relationship (SAR) Studies

Key structural insights include:

-

Piperidine Substitution: N-methylation increases metabolic stability but reduces solubility.

-

Fluorine Position: Meta-substitution optimizes steric and electronic effects for receptor binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume